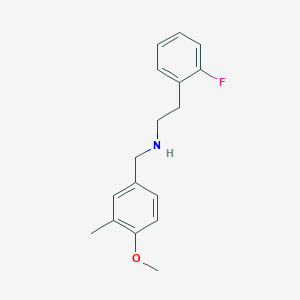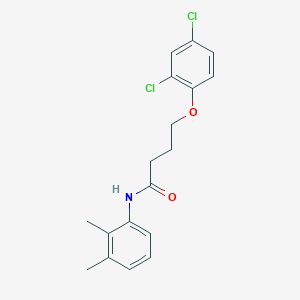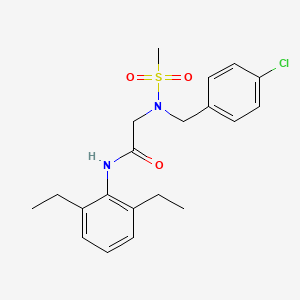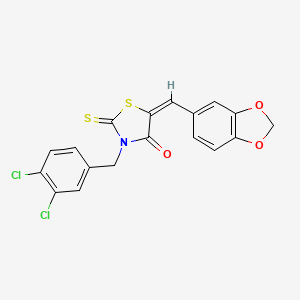![molecular formula C15H25NO2S2 B4655897 N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide](/img/structure/B4655897.png)
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide
説明
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
作用機序
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to this receptor subtype. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed in the brain, heart, and other organs. Activation of this receptor subtype has been shown to have various physiological effects, including vasodilation, inhibition of neurotransmitter release, and modulation of ion channels. By blocking the adenosine A1 receptor, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide can modulate these physiological effects and potentially provide therapeutic benefits.
Biochemical and Physiological Effects
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been shown to have various biochemical and physiological effects in different systems. In the cardiovascular system, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been shown to reduce blood pressure and improve myocardial function in animal models of hypertension and ischemia-reperfusion injury. In the nervous system, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been shown to modulate neurotransmitter release and neuronal excitability, suggesting a potential role in the treatment of neurological disorders. In addition, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, indicating its potential as an anticancer agent.
実験室実験の利点と制限
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has several advantages for lab experiments, including its high affinity and selectivity for the adenosine A1 receptor, which allows for specific modulation of this receptor subtype. In addition, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been extensively studied, and its pharmacological properties are well characterized. However, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide also has some limitations, including its relatively low solubility in water and some organic solvents, which can limit its use in certain experimental settings. In addition, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide can have off-target effects at high concentrations, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide. One potential direction is the development of new analogs with improved pharmacological properties, such as increased solubility and selectivity. Another direction is the investigation of the role of adenosine A1 receptors in other disease states, such as diabetes and obesity. In addition, further studies are needed to elucidate the molecular mechanisms underlying the anticancer properties of N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide and to explore its potential as a therapeutic agent for cancer. Overall, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide remains a valuable tool for investigating the role of adenosine A1 receptors in various physiological and pathological processes.
科学的研究の応用
N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been widely used in scientific research as a tool to investigate the role of adenosine A1 receptors in various physiological and pathological processes. The compound has been shown to have a high affinity and selectivity for the A1 receptor, making it a valuable tool for studying the function of this receptor subtype. N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been used to investigate the role of adenosine A1 receptors in cardiovascular diseases, such as hypertension and ischemia-reperfusion injury, as well as in neurological disorders, such as epilepsy and Parkinson's disease. In addition, N-[4-(1,1-dimethylpropyl)cyclohexyl]-2-thiophenesulfonamide has been studied for its potential anticancer properties.
特性
IUPAC Name |
N-[4-(2-methylbutan-2-yl)cyclohexyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S2/c1-4-15(2,3)12-7-9-13(10-8-12)16-20(17,18)14-6-5-11-19-14/h5-6,11-13,16H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLUEEYLYLPUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)NS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-methylbutan-2-yl)cyclohexyl]thiophene-2-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4655827.png)
![10-({[4-allyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B4655833.png)
![1-(2-methylphenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4655838.png)
![2-[(5-chloro-2-methylphenyl)amino]-4-oxo-4-phenylbutanoic acid](/img/structure/B4655840.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methyl}-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4655848.png)

![4-chloro-N-(4-ethyl-3-{[(2-methoxyphenyl)amino]carbonyl}-5-methyl-2-thienyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4655857.png)

![(2-{[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4655876.png)

![1-[(2,5-dimethylphenoxy)methyl]-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4655890.png)
![N-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4655898.png)

